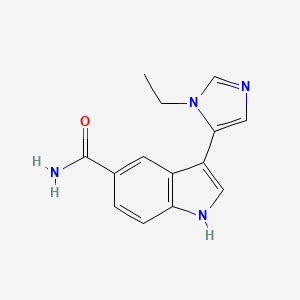![molecular formula C10H20ClN B1192193 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 175521-95-6](/img/structure/B1192193.png)
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propan-2-ylbicyclo[221]heptan-2-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The bicyclo[2.2.1]heptane intermediate is then subjected to amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic amination and salt formation. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can result in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride
- 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Uniqueness
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
175521-95-6 |
|---|---|
Molekularformel |
C10H20ClN |
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
(1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m0./s1 |
InChI-Schlüssel |
KSTGYMXUFHCTSM-XMJXCIAKSA-N |
SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
Isomerische SMILES |
CC(C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl |
Kanonische SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGN-192403 hydrochloride; AGN192403 HCl; AGN 192403 HCl; AGN-192403 HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









